molecular formula C17H19ClN2O5S B2805103 2-(4-(N-(3-(3-chlorophenyl)-3-hydroxypropyl)sulfamoyl)phenoxy)acetamide CAS No. 2034355-11-6

2-(4-(N-(3-(3-chlorophenyl)-3-hydroxypropyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2805103
CAS No.: 2034355-11-6
M. Wt: 398.86
InChI Key: IUVMNLXXUYSCGD-UHFFFAOYSA-N
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Description

2-(4-(N-(3-(3-chlorophenyl)-3-hydroxypropyl)sulfamoyl)phenoxy)acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a sulfonamide group, a phenoxy group, and a chlorophenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-(3-(3-chlorophenyl)-3-hydroxypropyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 3-(3-chlorophenyl)-3-hydroxypropyl intermediate through a Friedel-Crafts alkylation reaction.

    Sulfonamide Formation: The intermediate is then reacted with sulfonyl chloride in the presence of a base to form the sulfonamide group.

    Phenoxy Group Introduction: The final step involves the reaction of the sulfonamide intermediate with 2-chloroacetamide to introduce the phenoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-(3-(3-chlorophenyl)-3-hydroxypropyl)sulfamoyl)phenoxy)acetamide undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are common.

Major Products

    Oxidation: Formation of 3-(3-chlorophenyl)-3-oxopropyl sulfonamide.

    Reduction: Formation of 2-(4-(N-(3-(3-chlorophenyl)-3-aminopropyl)sulfamoyl)phenoxy)acetamide.

    Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

2-(4-(N-(3-(3-chlorophenyl)-3-hydroxypropyl)sulfamoyl)phenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(N-(3-(3-chlorophenyl)-3-hydroxypropyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting enzymes involved in folate synthesis.

    Signal Transduction: The compound may interfere with signal transduction pathways by binding to specific receptors or enzymes, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Acetaminophen: Contains a similar phenoxyacetamide structure but lacks the sulfonamide group.

    Chloramphenicol: Contains a chlorophenyl group but differs in its overall structure and mechanism of action.

Uniqueness

2-(4-(N-(3-(3-chlorophenyl)-3-hydroxypropyl)sulfamoyl)phenoxy)acetamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-[[3-(3-chlorophenyl)-3-hydroxypropyl]sulfamoyl]phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O5S/c18-13-3-1-2-12(10-13)16(21)8-9-20-26(23,24)15-6-4-14(5-7-15)25-11-17(19)22/h1-7,10,16,20-21H,8-9,11H2,(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVMNLXXUYSCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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